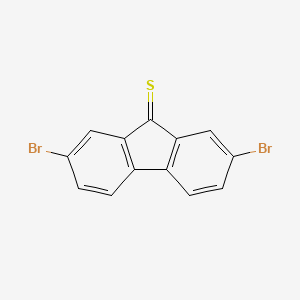![molecular formula C7H3IOS2 B13143442 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
5-Iodothieno[3,2-b]thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodothieno[3,2-b]thiophene-2-carbaldehyde: is a heterocyclic compound that features a thiophene ring fused with an iodine atom and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde typically involves the iodination of thieno[3,2-b]thiophene followed by formylation. One common method includes the use of N-iodosuccinimide (NIS) for the iodination step, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives.
科学的研究の応用
Chemistry: 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Research has shown that thiophene derivatives, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices due to its excellent electronic properties .
作用機序
The mechanism of action of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. In electronic applications, its mechanism involves the transfer of electrons through its conjugated system, which is essential for its function in devices like OLEDs and organic semiconductors .
類似化合物との比較
Thieno[3,2-b]thiophene-2-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and electronic properties.
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different substitution reactions and electronic characteristics.
Thieno[3,4-b]thiophene derivatives:
Uniqueness: The presence of the iodine atom in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde makes it particularly unique. Iodine is a good leaving group, which facilitates various substitution reactions. Additionally, the iodine atom can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science .
特性
分子式 |
C7H3IOS2 |
|---|---|
分子量 |
294.1 g/mol |
IUPAC名 |
5-iodothieno[3,2-b]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H3IOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H |
InChIキー |
NBGMVFFAYHYVOC-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=C1SC(=C2)I)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



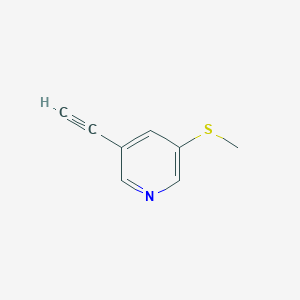
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)


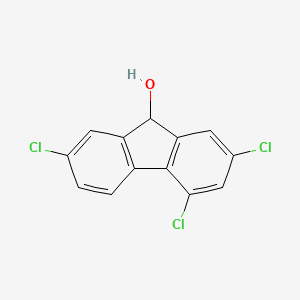
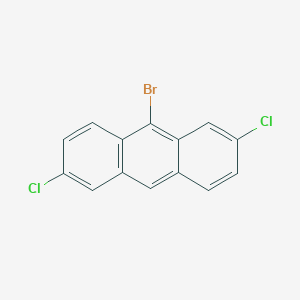
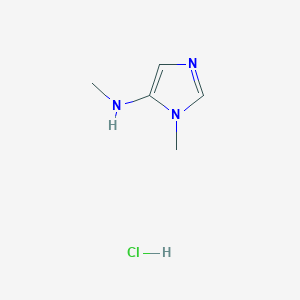

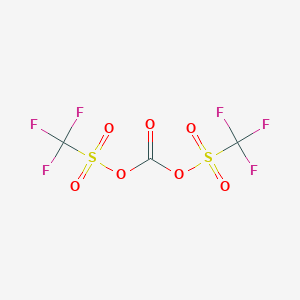
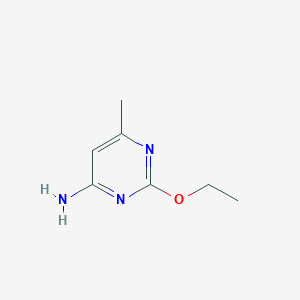
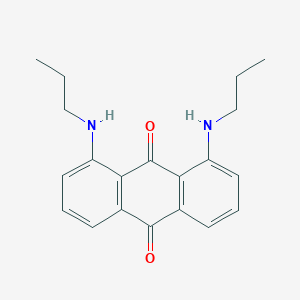
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
